5-(Bromomethyl)-2-chlorobenzoic acid

Vue d'ensemble

Description

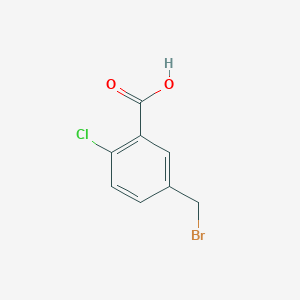

5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Bromomethyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of 2-chlorobenzoic acid.

Reduction: Formation of 2-chlorotoluene.

Applications De Recherche Scientifique

5-(Bromomethyl)-2-chlorobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful electrophilic agent in various chemical reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, particularly those containing nucleophilic amino acids like cysteine or serine.

Signal Transduction: It may interfere with signal transduction pathways by modifying key signaling proteins.

Comparaison Avec Des Composés Similaires

2-Chlorobenzoic Acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-Methyl-2-chlorobenzoic Acid: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

5-(Chloromethyl)-2-chlorobenzoic Acid: Similar structure but with a chloromethyl group, leading to different chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)-2-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

5-(Bromomethyl)-2-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving halogenation and carboxylation reactions. The compound's structure includes a bromomethyl group and a chlorobenzoic acid moiety, which are critical for its biological activity. The synthesis often employs starting materials like 2-chlorobenzoic acid and bromomethyl derivatives, followed by purification processes to yield the target compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that derivatives of chlorobenzoic acids exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.91 µM/ml |

| Escherichia coli | 2.27 µM/ml | |

| Candida albicans | Moderate activity |

Research suggests that the presence of electron-withdrawing groups like bromine and chlorine enhances the antimicrobial efficacy of these compounds by affecting their interaction with bacterial cell walls or metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activities of chlorobenzoic acid derivatives are influenced by their structural features. The introduction of halogen substituents typically increases lipophilicity, which can enhance membrane permeability and improve antimicrobial activity. Quantitative structure-activity relationship (QSAR) studies have shown that specific molecular connectivity indices correlate with increased antimicrobial potency .

Case Study 1: Evaluation Against Drug-Resistant Strains

A study conducted on the efficacy of this compound against drug-resistant strains revealed promising results. The compound demonstrated significant inhibitory effects on multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Antifungal Activity

In another evaluation, the antifungal properties of the compound were assessed against Candida albicans. The results indicated moderate antifungal activity, which highlights the versatility of this compound in treating various microbial infections .

Toxicity Evaluation

The toxicity profile of this compound has also been investigated. In vitro assays showed that while some derivatives exhibited moderate toxicity towards human cell lines, others were relatively non-toxic, making them suitable candidates for further development in therapeutic applications .

Propriétés

IUPAC Name |

5-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJIITZHYWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.